
N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features a mesityl group, a pyrrolidinylsulfonyl group, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinyl core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the mesityl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the pyrrolidinylsulfonyl group: This could be achieved through nucleophilic substitution reactions.
Final acetamide formation: This might involve amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mesityl group or the pyrrolidinylsulfonyl group.
Reduction: Reduction reactions might target the oxo group or the pyridinyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, sulfonates, or organometallic compounds.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.
Materials Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: Potential interactions with biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Potential use in imaging or diagnostic applications.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.
相似化合物的比较
Similar Compounds
N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide analogs: Compounds with similar structures but different substituents.
Other pyridinylacetamides: Compounds with the pyridinylacetamide core but different functional groups.
Uniqueness
Structural Complexity: The combination of mesityl, pyrrolidinylsulfonyl, and pyridinyl groups is relatively unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities.
属性
IUPAC Name |
2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-14-11-15(2)19(16(3)12-14)21-18(24)13-22-8-6-7-17(20(22)25)28(26,27)23-9-4-5-10-23/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSOVHPMJXYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

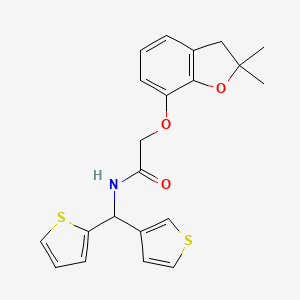
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)
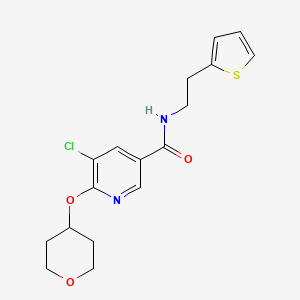
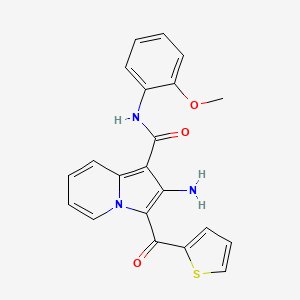
![benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2400911.png)
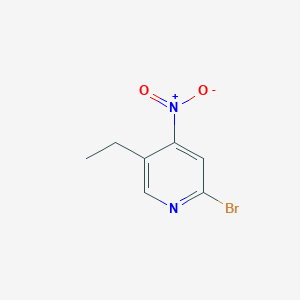
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2400914.png)
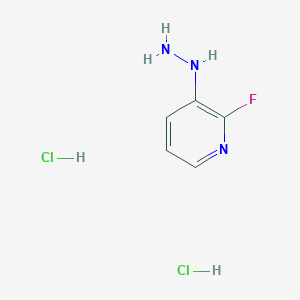
amine](/img/structure/B2400918.png)
![N-[(4-fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2400919.png)
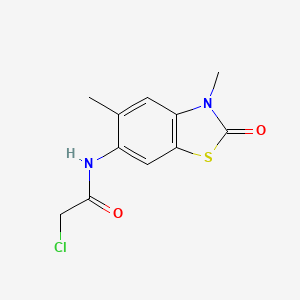
![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)
![8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B2400924.png)
